molecular formula C20H19NO3S2 B2656783 (E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one CAS No. 861427-81-8

(E)-5-benzylidene-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one

Cat. No.: B2656783
CAS No.: 861427-81-8
M. Wt: 385.5
InChI Key: UJKDKBHABYLPRW-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For example, the triazole compound, 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one, has been synthesized and characterized by 1H-NMR, 13C-NMR, IR, and X-ray single-crystal determination .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethoxyphenethylamine, a related compound, have been reported . It is a clear yellowish oil with a melting point of 12-15 °C, a boiling point of 188 °C, and a density of 1.074 g/mL at 25 °C .

Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

Research on similar compounds, including (Z)-5-benzylidene-2-thioxothiazolidin-4-ones, has demonstrated their ability to form complex supramolecular structures through hydrogen bonding. These structures include dimers, chains of rings, and sheets, facilitated by a wide C-C-C angle at the methine carbon atom linking the two rings. This property is significant for understanding the crystalline structures and potential intermolecular interactions of these compounds (Delgado et al., 2005).

Anticancer Activity

Several 4-thiazolidinones containing the benzothiazole moiety have been synthesized and evaluated for their anticancer activity. These compounds, obtained through a series of chemical reactions including Knoevenagel condensation, have shown promise against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This underscores the therapeutic potential of these derivatives in oncology research (Havrylyuk et al., 2010).

Anti-Microbial and Anti-Inflammatory Properties

The synthesis and evaluation of novel thiazolidino-fused compounds have indicated that some derivatives exhibit appreciable anti-microbial activity. This includes activity against various pathogens, highlighting the potential of these compounds in developing new anti-microbial agents. Additionally, certain derivatives have shown promising anti-inflammatory properties, suggesting their usefulness in addressing inflammation-related disorders (Subramanian et al., 2009).

Safety and Hazards

The safety data sheet for 3,4-Dimethoxyphenethyl alcohol, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(5E)-5-benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-23-16-9-8-15(12-17(16)24-2)10-11-21-19(22)18(26-20(21)25)13-14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKDKBHABYLPRW-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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